Product packaging for Acetic acid--iodomethanol (1/1)(Cat. No.:CAS No. 13398-11-3)

Acetic acid--iodomethanol (1/1)

Cat. No.: B2673652
CAS No.: 13398-11-3
M. Wt: 217.99 g/mol
InChI Key: INTNFBZLAVKPEP-UHFFFAOYSA-N
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Description

Iodomethyl acetate (B1210297) is a molecule of interest in organic chemistry, primarily functioning as a reagent in various synthetic transformations. Its structure, featuring an acetate group and a terminal iodine atom, imparts a unique reactivity profile that is leveraged in specialized applications.

Iodomethyl acetate belongs to the family of halomethyl esters, which are characterized by a halogen atom bonded to a methyl group that is, in turn, attached to an ester functionality. This class of compounds also includes chloromethyl acetate and bromomethyl acetate. The reactivity of these esters is largely dictated by the nature of the halogen atom.

The carbon-iodine bond in iodomethyl acetate is weaker and more polarizable than the carbon-chlorine and carbon-bromine bonds in its counterparts. This makes iodomethyl acetate a more reactive electrophile and a better leaving group in nucleophilic substitution reactions. This heightened reactivity allows for transformations that may not be as efficient with other halomethyl esters. For instance, the conversion of a starting material to an iodinated product often proceeds under milder conditions compared to the analogous chlorination or bromination reactions.

Table 1: Comparison of Selected Halomethyl Acetates

Compound Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL)
Iodomethyl Acetate C₃H₅IO₂ 199.97 163.8 ± 23.0 2.0 ± 0.1
Bromomethyl Acetate C₃H₅BrO₂ 152.97 130-133 1.56
Chloromethyl Acetate C₃H₅ClO₂ 108.52 122.85 1.194

Note: Some data are estimated or have varying reported values. ccspublishing.org.cnacs.orgacs.orgnih.gov

The significance of iodomethyl acetate in modern organic chemistry stems from its role as a versatile synthetic building block. Its reactivity makes it a valuable tool for introducing iodomethyl groups into organic molecules, which can then be further manipulated.

One notable application is in iodocyclization reactions . These reactions involve the formation of a cyclic structure through the intramolecular attack of a nucleophile on an unsaturated system, with the iodine atom from a reagent like iodomethyl acetate acting as the electrophile that initiates the cyclization. For example, homoallylic hydroxylamines can undergo a 5-exo-trig iodocyclization to produce 5-iodomethyl isoxazolidines, which are valuable precursors for synthesizing hydroxylated acyclic and cyclic amino compounds. researchgate.netresearchgate.net

Furthermore, iodomethyl acetate serves as a precursor for generating acyloxymethyl radicals . These radicals can be generated from iodomethyl esters and subsequently participate in addition reactions, for instance, with imines to form amino alcohols after hydrolysis. organic-chemistry.orgorganic-chemistry.org

Recent research has also demonstrated the use of iodomethyl acetate in tandem reactions. For example, a zinc carbenoid-mediated chain extension of a β-keto carbonyl, followed by treatment with trimethylsilylchloride and iodine, leads to the regioselective formation of an α-iodomethyl-γ-keto carbonyl. nih.gov The resulting iodomethyl group can be further functionalized, highlighting the compound's utility in constructing complex molecular architectures. nih.gov

The synthesis of heterocyclic compounds, such as 5-iodomethyl-2-oxazolines, can be achieved through the oxidative halocyclization of allylamides, where an iodine source is a key component. sioc-journal.cn While not directly using iodomethyl acetate, these methods underscore the importance of iodinated intermediates in modern synthetic strategies.

Table 2: Physicochemical Properties of Iodomethyl Acetate

Property Value
IUPAC Name iodomethyl acetate
CAS Number 13398-11-3
Molecular Formula C₃H₅IO₂
Molecular Weight 199.97 g/mol
Monoisotopic Mass 199.93343 Da
Boiling Point 163.8 ± 23.0 °C at 760 mmHg
Density 2.0 ± 0.1 g/cm³
Vapor Pressure 2.0 ± 0.3 mmHg at 25°C
SMILES CC(=O)OCI
InChIKey NZDJTVSTIFYISQ-UHFFFAOYSA-N

Data sourced from various chemical databases. researchgate.netresearchgate.netCurrent time information in Bangalore, IN.mdpi.comsci-hub.ruunimi.itresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7IO3 B2673652 Acetic acid--iodomethanol (1/1) CAS No. 13398-11-3

Properties

CAS No.

13398-11-3

Molecular Formula

C3H7IO3

Molecular Weight

217.99 g/mol

IUPAC Name

acetic acid;iodomethanol

InChI

InChI=1S/C2H4O2.CH3IO/c1-2(3)4;2-1-3/h1H3,(H,3,4);3H,1H2

InChI Key

INTNFBZLAVKPEP-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Synthetic Methodologies for Iodomethyl Acetate and Its Derivatives

Direct Synthetic Routes to Iodomethyl Acetate (B1210297)

Direct synthetic routes to iodomethyl acetate primarily involve two key chemical transformations: iodination and esterification. These methods aim to construct the target molecule efficiently from readily available starting materials.

Iodination Approaches

A prominent method for the synthesis of alkyl iodides is the Finkelstein reaction, a nucleophilic substitution that involves the exchange of a halogen atom. adichemistry.combyjus.com This reaction is particularly effective for preparing alkyl iodides from alkyl chlorides or bromides. byjus.com The classic Finkelstein reaction utilizes a solution of sodium iodide in acetone (B3395972). byjus.com The success of this reaction is driven by the differential solubility of the sodium halide salts in acetone; sodium iodide is soluble, while sodium chloride and sodium bromide are not, thus shifting the equilibrium towards the formation of the alkyl iodide. adichemistry.combyjus.com

While a specific procedure for the direct synthesis of iodomethyl acetate via the Finkelstein reaction is not extensively detailed in the reviewed literature, the synthesis of the analogous compound, iodomethyl pivalate (B1233124), from chloromethyl pivalate is well-documented and provides a strong precedent. In this analogous synthesis, chloromethyl pivalate is reacted with sodium iodide in a suitable solvent such as ethyl acetate. google.com The reaction proceeds to give a high yield of the corresponding iodomethyl pivalate. google.com

Based on this, a plausible and efficient route to iodomethyl acetate would involve the reaction of chloromethyl acetate with an alkali metal iodide, such as sodium iodide or potassium iodide, in a polar aprotic solvent like acetone or ethyl acetate. The general reaction scheme is presented below:

Table 1: Proposed Finkelstein Reaction for Iodomethyl Acetate Synthesis

Reactant 1Reactant 2SolventProductByproduct
Chloromethyl acetateSodium IodideAcetoneIodomethyl acetateSodium Chloride

This approach is advantageous due to the mild reaction conditions and the high yields typically associated with the Finkelstein reaction for primary halides. adichemistry.comiitk.ac.in

Esterification Techniques

Esterification, the process of forming an ester from an alcohol and an acid, represents another potential direct route to iodomethyl acetate. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example of this transformation. youtube.com

In the context of iodomethyl acetate synthesis, this would theoretically involve the reaction of acetic acid with "iodomethanol." However, the instability and challenging preparation of iodomethanol make this a less common approach.

A more viable esterification strategy would involve the use of a more reactive acetic acid derivative, such as acetic anhydride (B1165640) or acetyl chloride, reacting with a suitable iodinated precursor. For instance, the reaction of acetic anhydride with an alcohol leads to the formation of an ester. cetjournal.itresearchgate.net While specific examples of this approach for iodomethyl acetate are not prevalent in the literature, the general principle of esterification remains a fundamental synthetic strategy. cetjournal.itresearchgate.netuhcl.edu

Preparative Routes Involving Iodomethylation Reactions

Iodomethylation reactions are crucial for introducing the iodomethyl group into more complex molecules, leading to the formation of diverse and functionalized derivatives.

Formation of α-Iodomethyl-γ-Keto Carbonyls via Chain Extension–Iodomethylation

A tandem chain extension–iodomethylation reaction has been developed for the synthesis of α-iodomethyl-γ-keto carbonyls from β-keto carbonyl compounds. This process involves the initial formation of a zinc-organometallic intermediate through a zinc carbenoid-mediated chain extension. Subsequent sequential exposure of this intermediate to trimethylsilyl (B98337) chloride and iodine results in the regioselective formation of the α-iodomethyl-γ-keto carbonyl.

The general procedure for the preparation of α-iodomethyl γ-keto esters is as follows:

An oven-dried reaction flask is charged with methylene (B1212753) chloride under a nitrogen atmosphere and cooled to 0 °C.

Methylene iodide is added dropwise, followed by the slow addition of diethyl zinc.

The resulting white suspension is stirred, after which the starting β-keto ester is added rapidly.

This method allows for the conversion of readily available β-keto esters into products functionalized at the α-carbon of the ester.

Synthesis of 4,5-cis-3-Alkyl-4-acetoxy-5-iodomethyl Isoxazolidines

The synthesis of substituted isoxazolidines can be effectively achieved through 1,3-dipolar cycloaddition reactions of nitrones with various dipolarophiles. chesci.comrsc.orgchem-station.com Specifically, the reaction of a nitrone with vinyl acetate can lead to the formation of a 5-acetoxy isoxazolidine (B1194047). researchgate.netqu.edu.sa This reaction is a powerful tool for creating multiple stereocenters in a single step. chem-station.com

To synthesize 4,5-cis-3-Alkyl-4-acetoxy-5-iodomethyl isoxazolidines, a multi-step approach can be envisioned. The initial step would involve the 1,3-dipolar cycloaddition of a suitable nitrone with an appropriate alkene to introduce the acetoxy group. For instance, reaction with vinyl acetate provides a route to 5-acetoxy-isoxazolidines. researchgate.net

Following the formation of the isoxazolidine ring with the desired substitution pattern at positions 3, 4, and 5, a subsequent iodination step would be necessary to introduce the iodomethyl group. While the direct conversion is not explicitly detailed in the provided search results, a plausible route could involve the transformation of a suitable precursor functional group at the 5-position into an iodomethyl group.

The stereochemistry of the final product is influenced by the nature of the nitrone and the dipolarophile, as well as the reaction conditions. mdpi.com The desired cis configuration at the 4 and 5 positions would need to be controlled during the cycloaddition or subsequent steps.

Strategies for Iodomethyl Pivalate Synthesis

The synthesis of iodomethyl pivalate, a derivative of significant interest, is well-established and typically proceeds via a halogen exchange reaction, analogous to the Finkelstein reaction. google.com

A common and high-yielding method involves the reaction of chloromethyl pivalate with sodium iodide in a suitable solvent. google.com One documented procedure involves dissolving chloromethyl pivalate in ethyl acetate, followed by the addition of sodium iodide and calcium chloride. The mixture is heated to reflux, and after workup, iodomethyl pivalate is obtained in high yield and purity. google.com

Table 2: Exemplary Synthesis of Iodomethyl Pivalate

Starting MaterialReagentsSolventReaction ConditionsMolar YieldProduct Purity (GC)
Chloromethyl pivalate (10.0 g)Sodium iodide (11.6 g), Calcium chloride (3.6 g)Ethyl acetate (30 mL)Reflux at 78 °C for 6 h94%98%
Chloromethyl pivalate (10.0 g)Sodium iodide (13.4 g), Calcium chloride (4.6 g)Ethyl acetate (30 mL)Reflux at 78 °C for 6 h90%97.5%

The addition of calcium chloride is noted to help control the moisture content in the reaction. google.com This method provides a reliable and efficient route to iodomethyl pivalate.

Advanced Synthetic Strategies and Methodological Innovations

The synthesis of iodomethyl acetate and its derivatives has evolved beyond classical methods, embracing advanced strategies that offer greater efficiency, control, and access to complex molecular architectures. These innovations primarily focus on catalytic systems and stereoselective methodologies to construct specific isomers of iodomethyl-containing compounds.

Catalytic Approaches in Iodomethyl Ester Synthesis

While direct catalytic methods exclusively for iodomethyl acetate are not extensively documented in the provided research, broader catalytic strategies for the synthesis of alkyl iodides and esters offer significant insights. These methodologies can be adapted for the efficient synthesis of iodomethyl esters. Key catalytic approaches include the use of metal catalysts for reductive iodination and iodine itself acting as a Lewis acid catalyst for esterification.

Indium(III) catalysts have proven effective for the reductive iodination of various carboxylic acid derivatives, including esters. organic-chemistry.org This method typically involves a silane-based reducing agent, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), and a halogen source. The catalytic cycle facilitates the conversion of the ester group into an alkyl iodide, a transformation that is tolerant of numerous other functional groups.

Catalyst SystemSubstrateReagentsProduct TypeKey Features
Indium(III)Esters, Acyl Chlorides, AldehydesTMDS, Halogen SourceAlkyl IodidesHigh efficiency, Broad functional group tolerance
Iodine (I₂)Carboxylic AcidsAlcoholEstersActs as a mild Lewis acid, Simple work-up
Samarium (Sm) / Iodine (I₂)Aromatic Nitro CompoundsWaterPrimary AminesCatalytic amount of iodine needed

Molecular iodine (I₂) itself can serve as a mild Lewis acid catalyst in esterification reactions. niscpr.res.in It can activate the carbonyl group of a carboxylic acid, facilitating nucleophilic attack by an alcohol. This approach is beneficial for converting various acids, including saturated, unsaturated, and hydroxy acids, into their corresponding esters with high yields. niscpr.res.in Although this method applies to the formation of the ester bond, a subsequent or concurrent iodination step would be necessary to form the iodomethyl group.

Furthermore, iodine has been used as a catalyst to facilitate Diels-Alder reactions for the synthesis of complex esters. researchgate.net In this context, iodine isomerizes non-conjugated double bonds in dienes to conjugated ones, which are then able to react with dienophiles. This demonstrates the role of iodine in promoting reactions that lead to the formation of cyclic ester derivatives. researchgate.net

Stereoselective and Diastereoselective Synthesis of Iodomethyl-Containing Compounds

Significant progress has been made in the development of synthetic methods that control the three-dimensional arrangement of atoms in molecules containing an iodomethyl group. These stereoselective and diastereoselective strategies are crucial for synthesizing specific isomers of complex target molecules.

Diastereoselective Synthesis of Iodoaziridines:

A notable example of diastereoselective synthesis is the preparation of cis-C-Iodo-N-Tosyl-Aziridines. This is achieved through an addition-cyclization reaction between N-Ts-imines and diiodomethyllithium. acs.org The reaction proceeds via a β-haloamine intermediate that undergoes cyclization. This protocol has been successfully applied to both aryl and alkyl imine substrates, consistently affording cis-iodoaziridines with high diastereoselectivity. acs.org The reaction's success and the stability of the resulting iodoaziridines can be sensitive to the purification method, with deactivated basic alumina (B75360) often being the preferred stationary phase for chromatography to maximize yields. acs.org

Iodocyclization Reactions:

Iodine-mediated cyclization is a powerful tool for the stereoselective synthesis of various heterocyclic compounds containing an iodomethyl group. nih.govsemanticscholar.org This reaction, often termed halocyclization, involves the attack of an intramolecular nucleophile on a carbon-carbon double or triple bond that has been activated by an electrophilic iodine source. nih.govsemanticscholar.org

For instance, the iodocyclization of 2-allylcyclohexenone derivatives using iodine in methanol (B129727) can produce 2-iodomethyl-3,5,6,7-tetrahydrobenzofurans and 2-iodomethyl-4-methoxy-2,3-dihydrobenzofurans. nih.gov Similarly, diastereoselective synthesis of 4,5-dihydrofurans can be achieved through the iodoenolcyclization of 2-allyl-1,3-dicarbonyl compounds. nih.gov The stereochemical outcome of these reactions is often governed by Baldwin's rules for ring closure. nih.govsemanticscholar.org

Reaction TypeSubstrateReagentsProductStereoselectivity
aza-Darzens ReactionN-Ts-iminesDiiodomethyllithiumcis-IodoaziridinesHigh cis-selectivity
Iodocyclization2-Allyl-1,3-dicarbonyl compoundsIodine (I₂)4,5-DihydrofuransDiastereoselective
IodocyclizationTrichloroacetimidate derivatives of primary α-allenic alcoholIodine (I₂), K₂CO₃Z-4-(1-iodo-2-alkyl)ethylene-2-trichloromethyl-4,5-dihydro-1,3-oxazolesHigh Z-isomer selectivity
Iodine-Promoted RearrangementTetraallylsilane (B74137)Iodine (I₂)Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silaneForms ~1:1 mixture of diastereomers

Synthesis of Silicon-Stereogenic Organosilanes:

An innovative strategy for creating stereogenic centers involves the iodine-promoted rearrangement of tetraallylsilane. nih.gov Treating tetraallylsilane with one equivalent of iodine leads to a selective mono-rearrangement, producing diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane after quenching with an alcohol. This reaction creates a new stereocenter. nih.gov By performing a sequential rearrangement on the product with another equivalent of iodine followed by a different alcohol, silicon-stereogenic compounds with two different alkoxy ligands can be synthesized. Subsequent ring-closing metathesis (RCM) can then be used to form silacyclic compounds containing both a stereogenic carbon and a stereogenic silicon atom, typically as a mixture of diastereomers. nih.gov

Chemical Reactivity and Reaction Mechanisms of Iodomethyl Acetate

Mechanistic Studies of Halogen Displacement Reactions

The displacement of the iodide, a good leaving group, is a key feature of iodomethyl acetate's reactivity profile. This occurs predominantly through nucleophilic substitution pathways.

Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry. libretexts.org In the case of iodomethyl acetate (B1210297), an SN2 reaction involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom bonded to the iodine, while the iodide ion simultaneously departs. pearson.comlibretexts.org This process is termed a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. pearson.commasterorganicchemistry.com

The rate of an SN2 reaction is dependent on the concentrations of both the substrate (iodomethyl acetate) and the nucleophile, making it a second-order reaction. libretexts.orgulethbridge.camsu.edu The general rate law can be expressed as: Rate = k[CH₃COOCH₂I][Nu⁻]. msu.edu The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing iodide. numberanalytics.com This transition state has a trigonal bipyramidal geometry. masterorganicchemistry.comnumberanalytics.com

A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com If the carbon atom were chiral, an (R) enantiomer would be converted to an (S) enantiomer, and vice versa. libretexts.org The efficiency of the SN2 reaction is sensitive to steric hindrance around the reaction center. ulethbridge.ca Since iodomethyl acetate is a primary halide, it is relatively unhindered, favoring the SN2 pathway. masterorganicchemistry.com

Neighboring group participation, or anchimeric assistance, can significantly influence the rate and stereochemistry of nucleophilic substitution reactions. cureffi.orgwikipedia.org This phenomenon occurs when a functional group within the reacting molecule, but not directly bonded to the reaction center, acts as an internal nucleophile. wikipedia.org This intramolecular participation often leads to an enhanced reaction rate compared to a similar molecule lacking the participating group. utexas.eduajrconline.org

In the context of iodomethyl acetate, while the acetate group itself can act as a neighboring group, the focus is often on the participation of other groups within a more complex molecule containing the iodomethyl acetate moiety. utexas.edu For anchimeric assistance to be effective, the participating group must be positioned to attack the electrophilic carbon from the backside, similar to an external nucleophile in a standard SN2 reaction. utexas.edu This often requires the molecule to adopt a specific conformation. utexas.edu

Oxidative Transformations Involving Iodomethyl Groups

The iodomethyl group can be oxidized to a carbonyl group, providing a synthetic route to aldehydes and ketones. researchgate.net

The oxidation of halomethyl groups is a well-established method for the synthesis of aldehydes and ketones due to its high selectivity and stability against over-oxidation. researchgate.net While various methods exist for this transformation, many rely on the oxidation of chloromethyl or bromomethyl substrates. researchgate.net However, iodomethyl compounds can also be effectively oxidized. researchgate.net

Several classical and modern oxidative protocols can be employed for this transformation. researchgate.net Classical methods include the Sommelet, Kröhnke, Kornblum, and Hass–Bender oxidations, as well as oxidations using reagents like sodium periodate (B1199274) and manganese dioxide. researchgate.net More contemporary, environmentally friendly approaches utilize systems such as periodic acid in ionic liquids, periodic acid with vanadium pentoxide in ionic liquids, and hydrogen peroxide with vanadium pentoxide. researchgate.net The oxidation of an iodomethyl group to a carbonyl can be a key step in the synthesis of complex molecules. rsc.org

The general mechanism for many of these oxidations involves the initial displacement of the iodide by an oxygen-containing nucleophile (from the oxidant), followed by an elimination step to form the carbonyl group. For example, in the Kornblum oxidation, a primary halide is treated with dimethyl sulfoxide (B87167) (DMSO) to form an alkoxysulfonium salt, which then undergoes elimination in the presence of a base to yield the aldehyde.

The reactivity of halomethyl acetates in oxidation reactions is influenced by the nature of the halogen. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. The weaker carbon-iodine bond in iodomethyl acetate generally makes it more reactive towards nucleophilic displacement, which is often the initial step in oxidation reactions. researchgate.net

While there is extensive literature on the oxidation of chloromethyl and bromomethyl compounds, studies specifically comparing the three analogues under the same oxidative conditions are less common. researchgate.net However, research into the oxidation of benzylic and allylic iodides has shown that iodomethyl groups can be efficiently converted to carbonyls using various methods. researchgate.net In some instances, the choice of halogen can affect the efficiency and selectivity of the reaction. For example, in certain radical reactions, the ease of homolytic cleavage of the carbon-halogen bond (C-I < C-Br < C-Cl) is the determining factor.

Radical Reactions of Iodomethyl Esters

The carbon-iodine bond in iodomethyl esters is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators, heat, or light, to form an acyloxymethyl radical. chim.itorganic-chemistry.org These radicals are versatile intermediates in organic synthesis. organic-chemistry.org

Acyloxymethyl radicals generated from iodomethyl esters can participate in various radical reactions, including addition to imines and alkenes. organic-chemistry.orgunibe.ch For instance, in the presence of a radical initiator like triethylborane, iodomethyl pivalate (B1233124) or benzoate (B1203000) can generate acyloxymethyl radicals that add to N-substituted imines to form amino alcohol precursors in good yields. organic-chemistry.org This method provides a tin-free and mild approach for the formation of these valuable compounds. organic-chemistry.org

The mechanism of these radical reactions typically involves an initiation step where the radical initiator generates the acyloxymethyl radical from the iodomethyl ester. This is followed by a propagation step where the acyloxymethyl radical adds to a substrate (e.g., an imine or alkene) to form a new radical adduct. This adduct can then abstract an iodine atom from another molecule of the iodomethyl ester, propagating the radical chain and forming the final product. rsc.org Visible light can also be used to induce the homolytic cleavage of the carbon-iodine bond, generating radical species for subsequent reactions. chim.itacs.org

Hydrolysis and Solvolysis Mechanisms

The neutral hydrolysis of esters, including α-haloacetates like iodomethyl acetate, is a fundamental reaction that can proceed through different mechanistic pathways. viu.ca For simple esters like methyl acetate, the mechanism of neutral hydrolysis has been a subject of theoretical and experimental study, with debates centering on whether it is a one-step (concerted) or two-step process involving a tetrahedral intermediate. researchgate.netcanada.ca

In the two-step mechanism, the reaction proceeds via the addition of water to the carbonyl carbon to form a tetrahedral intermediate. viu.ca This intermediate can then break down to the carboxylic acid and alcohol products. Computational studies on methyl acetate suggest that the favorability of a one-step versus a two-step mechanism depends on the lifetime and potential for interconversion of the tetrahedral intermediates. researchgate.netcanada.ca

For esters with electronegative substituents in the leaving group, such as chloromethyl acetate, the neutral hydrolysis is known to proceed via a BAc3 (Base-catalyzed, Acyl-oxygen fission, termolecular) mechanism. epa.govpsu.edu This mechanism involves a termolecular transition state where a water molecule attacks the carbonyl carbon while a second water molecule acts as a general base, assisting in the removal of a proton. Given the structural similarity and the presence of the electronegative iodine atom, it is plausible that iodomethyl acetate follows a similar BAc3 pathway under neutral conditions.

Where kN = kH₂O[H₂O], representing the pseudo-first-order neutral rate constant. viu.ca

The acid-catalyzed solvolysis of esters typically proceeds through an AAc2 mechanism (Acid-catalyzed, Acyl-oxygen fission, bimolecular). This involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a solvent molecule (e.g., water or an alcohol). psu.edu

However, for esters bearing strongly electronegative substituents, such as chloromethyl chloroacetate, an alternative "exceptional" acid-catalyzed mechanism, designated A-BAc3, can operate concurrently. psu.eduresearchgate.net This pathway is mechanistically related to the neutral BAc3 hydrolysis. The reaction is proposed to proceed through the same rate-limiting step as the neutral reaction, which is the water- or alcohol-catalyzed addition of the solvent to the neutral ester molecule, but it exhibits acid catalysis. psu.eduresearchgate.net

Table 3: Mechanisms of Ester Hydrolysis/Solvolysis

Mechanism Description Conditions Typical Substrate Source(s)
BAc3 Neutral, termolecular, acyl-oxygen fission Neutral pH Esters with electronegative groups (e.g., Chloromethyl acetate) epa.govpsu.edu
AAc2 Acid-catalyzed, bimolecular, acyl-oxygen fission Acidic Most simple esters psu.edu

Applications of Iodomethyl Acetate in Organic Synthesis and Chemical Transformations

Role as a Synthetic Precursor and Reagent

As a bifunctional compound, iodomethyl acetate (B1210297) serves as a valuable building block and reagent, participating in reactions that construct key structural motifs.

Iodomethyl acetate and related iodinating agents are instrumental in the stereospecific synthesis of highly substituted heterocyclic systems like isoxazolidines. A key strategy involves the 5-exo-trig iodocyclization of unsaturated hydroxylamine (B1172632) derivatives. researchgate.netsci-hub.ru For instance, N-trimethylsilyloxy-N-benzyl-1-alkyl-2-acetoxy-3-buten-1-amines, which can be prepared from nitrones, undergo a stereospecific cyclization when treated with an iodine source like N-iodosuccinimide (NIS). sci-hub.ru This reaction proceeds with excellent control of regiochemistry and diastereoselectivity, leading exclusively to 4,5-cis isoxazolidines. sci-hub.ru

The stereochemistry of the starting homoallylic hydroxylamine dictates the final product's configuration. A syn-configured starting material yields a 3,4-cis-4,5-cis isoxazolidine (B1194047), while an anti-configured precursor gives the 3,4-trans-4,5-cis product. sci-hub.ru These resulting 3-alkyl-4-acetoxy-5-iodomethyl isoxazolidines are valuable intermediates for synthesizing other nitrogen-containing compounds, such as pyrrolidine (B122466) azasugars. researchgate.netsci-hub.ru

Table 1: Stereospecific Iodocyclization to Form 5-Iodomethyl Isoxazolidines sci-hub.ru
Starting Material StereochemistryIodinating AgentSolventProduct StereochemistrySignificance
syn-Homoallylic HydroxylamineNISCHCl₃3,4-cis-4,5-cis-IsoxazolidineProvides stereodefined precursors for complex amines and azasugars. researchgate.netsci-hub.ru
anti-Homoallylic HydroxylamineNISCHCl₃3,4-trans-4,5-cis-Isoxazolidine

The introduction of functional groups at the α-position of carbonyl compounds is a fundamental transformation in organic synthesis. chemrxiv.orgmdpi.com Iodomethyl acetate can serve as an electrophilic partner for carbonyl compounds, typically after their conversion to a nucleophilic enolate or silyl (B83357) enol ether. The reaction facilitates the formation of a new carbon-carbon bond at the α-carbon, introducing an acetoxymethyl moiety.

This transformation is conceptually related to the broader class of α-functionalizations that utilize hypervalent iodine reagents or other electrophiles. rsc.orgorganic-chemistry.org The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the enolate attacks the methylene (B1212753) carbon of iodomethyl acetate, displacing the iodide leaving group. This methodology provides access to γ-keto esters and related structures that are otherwise challenging to synthesize directly.

Formation of Reactive Intermediates for Further Synthesis

Iodomethyl acetate is effective in generating reactive intermediates that can be trapped intramolecularly or intermolecularly to build molecular complexity, often in a single procedural step.

Iodine monoacetate, which can be generated in situ from iodine and an acetate source, is an effective reagent for the regio- and diastereoselective iodoacetoxylation of alkenes and alkynes. mdpi.com This oxyiodination reaction proceeds through an electrophilic addition mechanism. The electrophilic iodine attacks the double bond to form a cyclic iodonium (B1229267) ion intermediate. This intermediate is then opened by the nucleophilic attack of the acetate anion, resulting in the vicinal addition of iodine and an acetoxy group across the double bond. mdpi.com This method has been shown to be particularly successful with styrene (B11656) derivatives. mdpi.com

This principle of electrophile-mediated cyclization is also the basis for the isoxazolidine synthesis previously mentioned (Section 4.1.1). researchgate.netsci-hub.ru In that case, the tethered nitrogen atom acts as the internal nucleophile that attacks the iodonium ion formed from the alkene, leading to a 5-exo-trig ring closure. sci-hub.runih.gov These iodocyclization reactions are powerful tools for the construction of various heterocyclic compounds, including furans, pyrroles, and their benzo-fused analogues, by trapping the intermediate with suitably positioned internal nucleophiles like oxygen, nitrogen, or sulfur. nih.govnio.res.in

Table 2: Iodoacetoxylation of Alkenes with Iodine Monoacetate mdpi.com
Substrate TypeReactionKey IntermediateProduct Type
Styrene DerivativesOxyiodinationIodonium ionVicinal Iodoacetates
Allylic/Aliphatic OlefinsOxyiodinationIodonium ionRegioisomeric mixtures
Alkenes with tethered nucleophileIodocyclizationIodonium ionIodinated heterocycles (e.g., Isoxazolidines)

Tandem reactions, which combine multiple bond-forming events in a single operation, offer significant gains in efficiency and atom economy. liberty.edursc.org Reagents like iodomethyl acetate are valuable in designing such sequences. A notable example is the tandem chain extension-iodomethylation of β-keto carbonyls. nih.gov

In this process, a β-keto ester or imide is first treated with a zinc carbenoid (e.g., from diethylzinc (B1219324) and diiodomethane). This generates a zinc organometallic intermediate through chain extension. nih.gov This reactive intermediate is then sequentially exposed to trimethylsilyl (B98337) chloride and iodine, which results in the regioselective formation of an α-iodomethyl-γ-keto carbonyl compound. nih.gov This one-pot transformation efficiently converts simple starting materials into more complex, functionalized products that are valuable for further synthetic manipulation. nih.gov A similar strategy involving ethyl(iodomethyl)zinc has been used in tandem homologation-acylation reactions to synthesize 1,4-dicarbonyls. nih.gov

Table 3: Tandem Chain Extension-Iodomethylation of β-Keto Carbonyls nih.gov
StepReagentsIntermediate/ProductTransformation
1. Chain Extensionβ-Keto carbonyl + Zinc CarbenoidZinc-organometallic intermediateHomologation of the carbonyl compound.
2. IodomethylationIntermediate + TMSCl, I₂α-Iodomethyl-γ-keto carbonylRegioselective formation of an α-iodomethyl group.

Contributions to Prodrug Research and Bio-conjugation Strategies (Focus on Chemical Methodology)

The development of prodrugs is a critical strategy to improve the pharmaceutical properties of active drug molecules, such as solubility or bioavailability. ijpsonline.comnih.gov A common chemical methodology involves creating carrier-linked prodrugs, where a promoiety is attached to the parent drug via a labile bond that can be cleaved in vivo. ijpsonline.com

Iodomethyl acetate is a reagent for installing the acetoxymethyl ester promoiety. This group is a type of acyloxymethyl ester, which is widely used to mask carboxylic acid groups in drugs. researchgate.net The chemical transformation is a nucleophilic substitution reaction where the carboxylate anion of a drug molecule attacks the iodomethyl acetate, displacing the iodide and forming an acetoxymethyl ester. This ester is generally more lipophilic than the parent carboxylic acid but is designed to be a substrate for esterase enzymes in the body. Enzymatic hydrolysis releases the active drug, along with formaldehyde (B43269) and acetic acid, which are typically considered safe byproducts at the resulting concentrations. researchgate.net The analogous reagent, iodomethyl pivalate (B1233124), is explicitly cited as a carrier used in the synthesis of ester prodrugs, highlighting the utility of this class of iodomethyl acrylates in medicinal chemistry. researchgate.net

Theoretical and Computational Chemistry Studies on Iodomethyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For iodomethyl acetate (B1210297), these computational methods are instrumental in understanding its stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., DFT, FMO)

The electronic structure of iodomethyl acetate has been investigated using Density Functional Theory (DFT), a computational method that calculates the electronic structure of many-body systems. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting the molecule's reactivity.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. In iodomethyl acetate, the HOMO is primarily localized on the iodine atom, indicating that this is the most probable site for electrophilic attack. The LUMO, conversely, is centered on the anti-bonding σ* orbital of the carbon-iodine bond. This distribution suggests that nucleophilic attack will likely target the carbon atom of the iodomethyl group, leading to the cleavage of the C-I bond.

Conformational Analysis and Stability

Conformational analysis of iodomethyl acetate involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative stabilities. Due to rotation around the single bonds, several conformers can exist. Computational studies, often employing DFT methods, can predict the geometries and energies of these conformers.

For iodomethyl acetate, the most stable conformer is typically the one that minimizes steric hindrance and optimizes electrostatic interactions. The relative energies of different conformers, such as those arising from the rotation around the C-O and C-C bonds, can be calculated to determine the most populated conformation at a given temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving iodomethyl acetate. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a step-by-step description of how reactants are converted into products.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. For reactions involving iodomethyl acetate, such as nucleophilic substitution, computational methods are used to locate and characterize the geometry and energy of the transition state. researchgate.net For instance, in an SN2 reaction with a nucleophile, the transition state would feature the incoming nucleophile and the departing iodide ion partially bonded to the central carbon atom. researchgate.net The vibrational frequency analysis of the calculated transition state structure is essential to confirm that it represents a true saddle point on the potential energy surface, characterized by a single imaginary frequency. researchgate.net

Energy Profiles and Kinetic Parameters

From the activation energy, it is possible to calculate theoretical reaction rate constants using Transition State Theory (TST). These calculated kinetic parameters can then be compared with experimental data to validate the proposed reaction mechanism.

Simulation of Reactivity and Selectivity

Computational simulations can predict the reactivity of iodomethyl acetate towards various reagents and the selectivity (e.g., regioselectivity, stereoselectivity) of its reactions. By comparing the activation energies for different possible reaction pathways, the most favorable pathway can be identified. For example, in reactions with ambident nucleophiles, calculations can predict whether the reaction will occur at one site over another.

These simulations are invaluable for designing new synthetic methodologies and for understanding the factors that control the outcomes of chemical transformations involving iodomethyl acetate.

Prediction of Reaction Pathways

The primary reaction pathway for iodomethyl acetate involves nucleophilic substitution, where the iodide ion is displaced by a nucleophile. Computational studies on similar reactions, such as the SN2 displacement of chloride from alkyl chlorides by the acetate ion, provide a solid foundation for predicting the reaction pathways of iodomethyl acetate.

For instance, in the gas-phase reaction of acetate with chloromethane, the reaction is significantly less exothermic compared to reactions with a stronger nucleophile like hydroxide. google.com The transition states in these acetate reactions have a higher energy than the reactants, indicating a positive activation barrier. google.com

Key Features of the Predicted SN2 Reaction Pathway for Iodomethyl Acetate:

Mechanism: The reaction is predicted to proceed via a backside nucleophilic attack (SN2 mechanism), leading to the inversion of configuration at the carbon center.

Transition State: The transition state is characterized by a pentacoordinate carbon atom, where the bond to the incoming nucleophile is partially formed, and the carbon-iodine bond is partially broken. google.com Computational analyses on analogous systems show that the carbon atom in the transition state is nearly planar and sp2 hybridized. google.com

Energetics: Iodide is an excellent leaving group, significantly better than chloride, due to its larger size and the weaker carbon-iodine bond. Consequently, the activation energy for the SN2 reaction of iodomethyl acetate is expected to be substantially lower than that for chloromethyl acetate or bromomethyl acetate. This would result in a faster reaction rate under similar conditions.

The reaction of acetate with 1,2-dichloroethane (B1671644) has been computationally studied, providing insights into the influence of substituents on the reaction profile. google.comgoogle.com While not a direct analogue, this work underscores the sensitivity of the activation barrier to the electronic and steric properties of the substrate.

Table 1: Calculated Energetics for the Gas-Phase SN2 Reaction of Acetate with Various Alkyl Chlorides

Note: This data is for alkyl chlorides and serves as a basis for predicting the behavior of iodomethyl acetate. The values for iodomethyl acetate are expected to show a lower activation energy (ΔH‡) and a potentially different reaction energy (ΔHR).

ReactionNucleophileSubstrateΔH1 (kcal/mol)aΔH‡ (kcal/mol)bΔHR (kcal/mol)cReference
1CH3CO2-CH3Cl-12.93.5-11.4 google.com
2CH3CO2-C2H5Cl-14.44.8-11.0 google.com
3CH3CO2-C2H4Cl2-22.44.4-12.0 google.com

Understanding Solvent Effects on Reactivity

The solvent environment plays a critical role in the kinetics and thermodynamics of chemical reactions, particularly for those involving charged species like the SN2 reaction of iodomethyl acetate. Computational models are essential for elucidating the molecular interactions between the solvent and the reacting species.

Two primary types of solvation models are used in computational chemistry:

Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the long-range electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific short-range interactions like hydrogen bonding, which are often crucial for accurate predictions. An explicit-implicit model, combining a few explicit solvent molecules with a continuum model, often provides a balance of accuracy and computational cost.

Predicted Solvent Effects on Iodomethyl Acetate Reactivity:

Polar Protic Solvents (e.g., water, methanol): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. For an SN2 reaction involving an anionic nucleophile (like acetate), the strong solvation of the nucleophile can stabilize it, increasing the activation energy and slowing the reaction down compared to the gas phase. However, as the charge becomes more dispersed in the transition state and the leaving group departs, solvation of the transition state and the departing iodide ion becomes important. google.com Computational studies on the reaction of acetate with 1,2-dichloroethane in a continuum solvent model showed a significant increase in the potential and free energy barriers compared to the gas phase. google.com

Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMSO): These solvents possess large dipole moments but lack acidic protons for hydrogen bonding. They are effective at solvating cations but are less effective at solvating anions. In an SN2 reaction with an anionic nucleophile, polar aprotic solvents leave the nucleophile relatively "bare" and highly reactive. This leads to a significant rate enhancement compared to polar protic solvents. The synthesis of iodomethyl acetate itself is often carried out in acetonitrile, a polar aprotic solvent, by reacting chloromethyl acetate with sodium iodide, which is consistent with these principles.

Table 2: Predicted Qualitative Effects of Solvent Type on the SN2 Reaction of Iodomethyl Acetate

Solvent TypeInteraction with Nucleophile (e.g., R-COO-)Interaction with Transition StateExpected Relative Reaction Rate
Gas PhaseNoneNoneBaseline
Non-PolarWeak (van der Waals)Weak (van der Waals)Very Slow
Polar AproticWeak (dipole interactions)Strong (dipole interactions)Fastest
Polar ProticStrong (hydrogen bonding)Moderate (solvation of dispersed charge)Slow

Advanced Analytical Methodologies for Research Characterization of Iodomethyl Acetate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in the chemical analysis of iodomethyl acetate (B1210297), providing detailed information about its molecular structure, mass, and the functional groups present. These techniques rely on the interaction of electromagnetic radiation with the compound to generate spectra that serve as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of iodomethyl acetate by mapping the chemical environments of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. ox.ac.ukjchps.com The chemical shift, splitting pattern (multiplicity), and integration of the signals in an NMR spectrum provide a wealth of information about the connectivity of atoms within the molecule. ox.ac.uklibretexts.org

In the ¹H NMR spectrum of iodomethyl acetate, two key signals are expected. The protons of the methyl group (CH₃) attached to the carbonyl carbon typically appear as a singlet, as they are not adjacent to any other protons. The protons of the iodomethyl group (CH₂I) also appear as a singlet for the same reason. The chemical shift values are influenced by the electronegativity of the adjacent atoms.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Iodomethyl acetate will exhibit three distinct signals corresponding to the carbonyl carbon (C=O), the methyl carbon (CH₃), and the iodomethyl carbon (CH₂I). The chemical shifts of these carbons are characteristic of their specific bonding environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Iodomethyl Acetate

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹HCH₃ (Acetyl)~2.1Singlet
¹HCH₂I~5.7Singlet
¹³CCH₃ (Acetyl)~20-25Quartet
¹³CCH₂I~ -5 to 0Triplet
¹³CC=O (Carbonyl)~170Singlet

This table is generated based on typical chemical shift values for similar functional groups.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of iodomethyl acetate and to gain insight into its structure through the analysis of its fragmentation patterns. uoc.graip.org In a mass spectrometer, the compound is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). whitman.edu

For iodomethyl acetate (C₃H₅IO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. rsc.org

Electron ionization (EI) is a common method that causes the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. niscpr.res.inresearchgate.net Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. libretexts.org For iodomethyl acetate, characteristic fragments would include the loss of the iodine atom, the acetyl group, or the iodomethoxy group. docbrown.info

Table 2: Potential Fragment Ions of Iodomethyl Acetate in Mass Spectrometry

m/z ValuePossible Fragment IonNeutral Loss
[M]⁺[CH₃COOCH₂I]⁺-
M-31[CH₃CO]⁺•OCH₂I
M-43[OCH₂I]⁺CH₃CO•
M-127[CH₃COOCH₂]⁺I•

This table presents hypothetical fragmentation based on common fragmentation patterns of esters and iodoalkanes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.edu It works on the principle that chemical bonds vibrate at specific frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs, which is detected by the instrument. specac.com

The IR spectrum of iodomethyl acetate will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group in an ester, typically found in the region of 1750-1735 cm⁻¹. spectroscopyonline.comdocbrown.info Another significant absorption is due to the C-O stretching vibrations of the ester linkage, which usually appear as two bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The presence of the C-I bond will also give rise to a stretching vibration, although it appears at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for Iodomethyl Acetate

Functional GroupBond VibrationCharacteristic Absorption Range (cm⁻¹)Intensity
Carbonyl (Ester)C=O Stretch1750 - 1735Strong, Sharp
Ester LinkageC-O Stretch1300 - 1000Strong
Alkyl HalideC-I Stretch600 - 500Medium to Weak
Methyl GroupC-H Stretch2975 - 2860Medium

This table is based on established correlation charts for IR spectroscopy. docbrown.infoucalgary.ca

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating iodomethyl acetate from reaction mixtures and for assessing its purity. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. moravek.comopenaccessjournals.com It is particularly useful for analyzing non-volatile or thermally unstable compounds like iodomethyl acetate. The purity of a sample can be accurately determined by measuring the area of the peak corresponding to iodomethyl acetate relative to the total area of all peaks in the chromatogram. moravek.comsepscience.com

Reversed-phase HPLC (RP-HPLC) is a commonly used mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase. jfda-online.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For iodomethyl acetate, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. acs.orgijper.org A Diode-Array Detector (DAD) can be used to obtain UV spectra of the eluting peaks, which aids in peak identification and purity assessment. measurlabs.com

Table 4: Illustrative HPLC Method Parameters for Iodomethyl Acetate Analysis

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature30 °C
Injection Volume10 µL

This table presents a typical set of starting conditions for developing an HPLC method. acs.orgresearchgate.net

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds without decomposition. google.com Iodomethyl acetate, being a relatively volatile compound, is amenable to GC analysis. In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase located in a column.

The choice of the stationary phase is critical for achieving good separation. A nonpolar or mid-polar column, such as one with a phenyl-substituted polysiloxane phase, would likely provide good resolution. The temperature of the column oven is programmed to increase during the analysis to ensure the elution of all components in a reasonable time. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, while a Mass Spectrometer (MS) as a detector (GC-MS) can provide both separation and structural information. umpr.ac.idresearchgate.net GC is particularly useful for assessing the purity of iodomethyl acetate and for detecting any volatile impurities. google.com

Table 5: Representative GC Method Parameters for Iodomethyl Acetate Analysis

ParameterCondition
ColumnCapillary column (e.g., KB-5, 30 m x 0.25 mm)
Carrier GasHelium or Nitrogen
Inlet Temperature220 °C
Detector Temperature240 °C
Oven Program110 °C to 220 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

This table is based on general GC principles and a method for a similar compound, iodomethyl pivalate (B1233124). google.com

Advanced Characterization in Reaction Monitoring and Product Analysis

The rigorous characterization of iodomethyl acetate in a research context necessitates advanced analytical methodologies, not only for final product verification but also for real-time monitoring of its synthesis. Understanding the reaction dynamics and ensuring the purity of the resulting compound are critical for its application in further research and development. This involves the use of sophisticated in situ spectroscopic techniques to track reaction progress and the development of robust analytical methods for quantification and impurity profiling at the research scale.

In situ Spectroscopic Techniques for Reaction Progress

In situ spectroscopy offers a powerful advantage for studying chemical reactions by providing real-time data without the need to withdraw samples, which can disturb the reaction system. This is particularly valuable for reactions that involve transient or unstable intermediates. spectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in monitoring the formation of iodomethyl acetate, offering insights into reaction kinetics, mechanisms, and endpoints. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

In situ FTIR spectroscopy is a versatile tool for monitoring changes in the chemical bonding of reactants and products as a reaction proceeds. frontiersin.org By inserting a probe directly into the reaction vessel, continuous spectra can be acquired. For the synthesis of iodomethyl acetate, typically involving an esterification or nucleophilic substitution reaction, FTIR can track the key functional group transformations.

Specifically, Attenuated Total Reflection (ATR) is an ideal mode for studying reactions in solution, where an evanescent wave interacts with the sample at the surface of a high-refractive-index crystal. frontiersin.org The formation of iodomethyl acetate can be monitored by observing:

The appearance and increase in the intensity of the carbonyl (C=O) stretching vibration band, characteristic of the ester group.

The appearance of the C-O stretching bands associated with the acetate structure.

The decrease in the intensity of bands corresponding to the starting materials.

Recent studies on acetate formation during electrochemical CO2 reduction have successfully utilized in situ FTIR to identify reaction intermediates and products, demonstrating the technique's power in complex reaction environments. nih.gov This approach allows for a time-resolved analysis of the reaction's progress. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy provides detailed quantitative and structural information about the components of a reacting mixture. researchgate.net The development of compact, benchtop NMR spectrometers and flow-through systems has made this technique more accessible for online reaction monitoring directly in a laboratory fume hood. researchgate.netmdpi.com

During the synthesis of iodomethyl acetate, ¹H NMR spectra can be acquired at regular intervals to:

Monitor the decrease in the signal integrals of the starting material's protons.

Track the increase in the signal integrals of the characteristic protons of iodomethyl acetate, such as the singlet for the methyl (CH₃) protons and the singlet for the iodomethyl (ICH₂) protons.

This allows for the direct calculation of reactant conversion and product yield over time, enabling the determination of reaction kinetics. researchgate.netosf.io Studies have demonstrated the use of time-resolved NMR to monitor esterification reactions, showing excellent agreement with data obtained from traditional offline methods like GC. researchgate.netosf.io Advanced 2D NMR techniques can even be applied in flow to elucidate the structure of unknown intermediates or byproducts. osf.ioarxiv.org

Table 1: Comparison of In situ Spectroscopic Techniques for Reaction Monitoring.
TechniquePrincipleInformation ObtainedAdvantagesConsiderations
In situ FTIR (e.g., ATR-FTIR) Measures the absorption of infrared radiation by molecular vibrations. frontiersin.orgFunctional group changes, identification of intermediates, qualitative and semi-quantitative kinetic data. nih.govyoutube.comHigh sensitivity to functional groups, applicable to a wide range of reaction conditions (temperature, pressure), relatively fast acquisition. spectroscopyonline.comOverlapping spectral bands can complicate analysis in complex mixtures; quantitative analysis requires careful calibration. spectroscopyonline.com
Real-time NMR Measures the nuclear magnetic resonance of atomic nuclei, providing detailed structural and quantitative information. researchgate.netStructural elucidation, unambiguous quantification of reactants and products, kinetic modeling. mdpi.comarxiv.orgHighly specific and quantitative without calibration, provides rich structural detail. osf.ioLower sensitivity compared to FTIR, can be sensitive to reaction medium (e.g., metal particles), may require specialized flow cells or benchtop spectrometers. researchgate.net

Method Development for Research-Scale Applications

Once the synthesis of iodomethyl acetate is complete, robust analytical methods are required to determine its purity, quantify its concentration, and identify any related substances or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose at the research scale. dokumen.pub The development of a reliable method involves optimizing various parameters to achieve good resolution, sensitivity, and accuracy. plantaanalytica.com

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of moderately polar organic compounds like iodomethyl acetate. diva-portal.org Method development typically involves a systematic approach to optimize separation conditions. researchgate.net

Key development parameters include:

Stationary Phase: A C18 (octadecylsilyl) column is a common starting point due to its versatility and hydrophobicity. jocpr.comfrontiersin.org

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. scielo.br The ratio is adjusted in isocratic or gradient elution modes to achieve optimal separation of the analyte from impurities. Buffers may be added to control pH and improve peak shape. jocpr.com

Detection: UV detection is common for compounds with a chromophore. The detection wavelength is selected at the absorbance maximum of iodomethyl acetate to ensure high sensitivity. scielo.br

Validation: A developed method is typically validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. researchgate.netijper.org

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is an excellent analytical choice, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. journalsarjnp.comumpr.ac.id A validated GC method was developed for the related compound iodomethyl pivalate, providing a strong template for iodomethyl acetate analysis. google.com

Key development parameters include:

Stationary Phase: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or KB-5 type), is often effective. google.comijpronline.com

Temperature Program: The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to effectively separate volatile components. google.com

Carrier Gas: Helium or nitrogen is used as the carrier gas, with the flow rate optimized for the best separation efficiency. journalsarjnp.comgoogle.com

Injector and Detector: A split/splitless injector is typically used. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (MS) detector provides structural information for peak identification. google.comscispace.com

Table 2: Exemplary Parameters for Research-Scale Analytical Method Development.
ParameterHPLC Method Example (for Acetate Esters)GC Method Example (for Iodomethyl Esters)
Technique Reversed-Phase HPLC frontiersin.orgscielo.brCapillary Gas Chromatography google.com
Column/Stationary Phase C18, 4.6 x 250 mm, 5 µm particle size. frontiersin.orgKB-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness. google.com
Mobile Phase/Carrier Gas Acetonitrile:Water (e.g., 70:30 v/v), isocratic. frontiersin.orgHelium or Nitrogen. google.com
Flow Rate 1.0 mL/min. frontiersin.org0.3 - 0.7 mL/min. google.com
Temperature Ambient or controlled (e.g., 25°C). jocpr.comProgrammed oven temperature (e.g., initial 110°C, ramp to 220°C). google.com
Detector UV-Vis Diode Array Detector (DAD) at λmax. diva-portal.orgFlame Ionization Detector (FID) or Mass Spectrometer (MS). google.com
Injection Volume 10 - 20 µL. jocpr.com0.1 - 1 µL (with split ratio, e.g., 80:1). google.com

Q & A

Q. What are the common synthetic routes for preparing iodomethyl acetate, and how can reaction conditions be optimized?

Iodomethyl acetate is typically synthesized via nucleophilic substitution or iodocyclization. For example, iodocyclization of allylic alcohols or carbamates using iodine in biphasic systems (ether/aqueous NaHCO₃) can yield iodomethyl-containing intermediates. Optimization involves adjusting solvent polarity (e.g., ethyl acetate for crystallization), temperature, and stoichiometry of iodine . Preorganization strategies, such as intramolecular anchoring (e.g., ICDA method), enhance regioselectivity during cyclization .

Q. How can researchers characterize iodomethyl acetate using spectroscopic techniques?

Key methods include:

  • ¹H/¹³C NMR : Peaks for the iodomethyl group (CH₂I) appear at δ ~3.6–4.0 ppm (¹H) and δ ~16–34 ppm (¹³C). Acetate carbonyl signals are observed at δ ~170–175 ppm (¹³C) .
  • TLC : Use hexane:ethyl acetate (80:20 v/v) to monitor reaction progress (Rf ~0.34 for iodomethyl derivatives) .
  • Mass spectrometry : Exact mass analysis (e.g., 726.09 Da for complex derivatives) confirms molecular identity .

Q. What safety protocols are critical when handling iodomethyl acetate?

Iodomethyl compounds are classified as restricted substances (Group P/R) due to toxicity. Use fume hoods, wear nitrile gloves, and avoid light exposure to prevent decomposition. Limit workplace concentrations to ≤0.1% (w/w) .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of iodomethyl acetate in electrophilic iodination?

Competing pathways like over-iodination or radical formation can be mitigated by:

  • Controlled radical generation : Laser photolysis in collisional environments minimizes undesired byproducts (e.g., CH₂I· radicals) .
  • Steric hindrance : Bulky substituents near the iodomethyl group reduce side reactions during cyclization .
  • Kinetic studies : Measure rate constants (e.g., CH₂I + O₂ → CH₂OO) to optimize reaction timelines .

Q. What analytical challenges arise in quantifying iodomethyl acetate in complex mixtures, and how can they be resolved?

Challenges include interference from co-eluting compounds and iodine’s high atomic mass. Solutions:

  • Double velocity map imaging (CRF-PEPICO) : Resolves iodomethyl radical spectra with vibrational structure precision .
  • Selective derivatization : Convert iodomethyl groups to aldehydes/ketones via oxidation (e.g., using benzylic/allylic iodide substrates) for GC-MS analysis .

Q. How can iodomethyl acetate be applied in synthesizing spiroketals or prostaglandin analogs?

  • Spiroketal synthesis : Condense iodomethyl tetrahydropyran intermediates (e.g., XLVII) with sulfone derivatives via BuLi-mediated coupling, followed by desulfurization and acid-catalyzed cyclization .
  • Prostaglandin models : Use iodomethyl dioxanone systems as templates for stereocontrolled vinylation and acetonide cleavage .

Q. What methodologies validate the purity of iodomethyl acetate in multi-step syntheses?

  • HPLC with UV detection : Monitor acetate-specific absorbance at 210–220 nm.
  • Isotopic labeling : Use ¹³C-labeled acetate precursors to trace incorporation efficiency .
  • Control experiments : Compare with literature NMR data to detect impurities .

Data Analysis & Reporting

Q. How should researchers address contradictions in iodomethyl group reactivity across studies?

  • Meta-analysis : Compare iodomethyl oxidation yields (e.g., 110 reactions in benzylic/allylic systems) to identify solvent/pH-dependent trends .
  • Error analysis : Quantify uncertainties in kinetic measurements (e.g., CH₂I + O₂ rate constants) using CRF-PEPICO’s time-of-flight distributions .

Q. What are best practices for presenting iodomethyl acetate data in publications?

  • Tables : Include Rf values, NMR shifts, and exact masses .
  • Figures : Use reaction schematics with stereochemical annotations and kinetic plots .
  • Raw data : Deposit in appendices; highlight processed data (e.g., normalized yields) in the main text .

Ethical & Methodological Considerations

Q. How can researchers ensure reproducibility in iodomethyl acetate syntheses?

  • Detailed SI : Provide step-by-step protocols for iodocyclization, including failure conditions (e.g., unsuccessful NaHCO₃ workups) .
  • Peer validation : Cross-check NMR assignments with computational simulations (e.g., DFT for ¹³C shifts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.